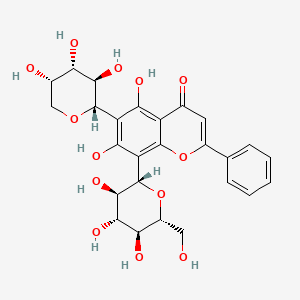

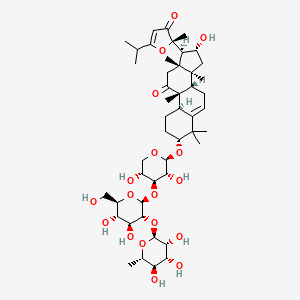

Saikosaponin f

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for the synthesis of other bioactive compounds.

Biology: Studied for its role in modulating immune responses and cellular signaling pathways.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and hepatoprotective effects.

Industry: Potential applications in the development of new pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Saikosaponin F exerts its effects through several molecular targets and pathways:

Safety and Hazards

Direcciones Futuras

Saikosaponins, including Saikosaponin F, have shown diverse pharmacological properties, indicating crucial clues for future studies and the production of novel saikosaponin-based anti-inflammatory, efficacious anticancer, and anti-novel-coronavirus agents with improved efficacy and reduced toxicity .

Análisis Bioquímico

Biochemical Properties

Saikosaponin F plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, this compound modulates the activity of transcription factors such as NF-κB, resulting in changes in gene expression . These interactions contribute to its anti-inflammatory and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At high doses, this compound can cause toxic effects, including liver damage and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the biosynthesis of other triterpene saponins in Bupleurum species .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its pharmacological effects . The distribution of this compound is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, the presence of this compound in the nucleus allows it to interact with transcription factors such as NF-κB, thereby modulating gene expression . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, affecting its activity and function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin F involves several key steps:

Preparation of Aglycones: The aglycones of high oxidation state are prepared from oleanolic acid.

Regioselective Glycosylation: This step constructs the β-(1→3)-linked disaccharide fragment.

Gold (I)-Catalyzed Glycosylation: This step installs the glycans onto the aglycones.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the Bupleurum species using techniques such as preparative high-performance liquid chromatography .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can be performed on the ketone groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the aglycone and glycoside moieties.

Common Reagents and Conditions:

Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.

Reduction: Sodium borohydride is often used for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include modified saikosaponins with altered pharmacological properties .

Comparación Con Compuestos Similares

Saikosaponin F is structurally similar to other saikosaponins such as Saikosaponin A, Saikosaponin D, and Saikosaponin Y . it is unique in its specific pharmacological profile and molecular targets .

Similar Compounds:

- Saikosaponin A

- Saikosaponin D

- Saikosaponin Y

- Prothis compound

- Prosaikosaponin G

- Saikogenin F

- Saikogenin G

This compound stands out due to its distinct combination of anti-inflammatory, anti-tumor, and hepatoprotective activities, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)

![Tert-butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1632497.png)